Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine derivatives, including Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate, typically involves the reaction of 2-aminopyrazine with halocarbonyl compounds and their acetals . Various synthetic methodologies, such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions, have been employed to construct this heterocyclic moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the nitrogen or carbon atoms within the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidines: Widely studied for their synthetic methodologies and functionalization.
Uniqueness: Its versatility in undergoing different chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
ethyl 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6/h3-5H,2H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYQFZRMIQBFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CNC(=O)C2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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